2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a fluorophenyl group and a phenyl group attached to a naphthopyran core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically uses a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method is environmentally friendly and offers advantages such as reduced reaction times and higher selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of photochromic materials for applications like smart windows and lenses.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photochromic changes. Upon exposure to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored. This property is exploited in various applications, including photochromic lenses .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also exhibit photochromic properties and are used in similar applications.
Indole Derivatives: Known for their biological activities, these compounds share some structural similarities with naphthopyrans.
Uniqueness
What sets 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one apart is its unique combination of a fluorophenyl group and a phenyl group, which enhances its photochromic properties and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
652138-33-5 |
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Molecular Formula |
C25H15FO2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C25H15FO2/c26-22-13-7-6-12-19(22)24-15-23(27)21-14-20(16-8-2-1-3-9-16)17-10-4-5-11-18(17)25(21)28-24/h1-15H |
InChI Key |
BYQVRRWJZSZQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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